N-(3-methoxypropyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide
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Overview
Description
N-(3-methoxypropyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxypropyl group, a morpholinylsulfonyl group, and a phenoxyacetamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxyacetamide core: This step involves the reaction of 2-methyl-4-(morpholin-4-ylsulfonyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetamide intermediate.
Introduction of the methoxypropyl group: The phenoxyacetamide intermediate is then reacted with 3-methoxypropylamine under suitable conditions, such as refluxing in an appropriate solvent like ethanol, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropyl group or the morpholinylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(3-methoxypropyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxypropyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide analogs: Compounds with similar structures but different substituents on the phenoxyacetamide core.
Phenoxyacetamide derivatives: Compounds with variations in the substituents on the phenoxyacetamide moiety.
Morpholinylsulfonyl compounds: Compounds containing the morpholinylsulfonyl group with different core structures.
Uniqueness
This compound is unique due to the combination of its methoxypropyl, morpholinylsulfonyl, and phenoxyacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H26N2O6S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C17H26N2O6S/c1-14-12-15(26(21,22)19-7-10-24-11-8-19)4-5-16(14)25-13-17(20)18-6-3-9-23-2/h4-5,12H,3,6-11,13H2,1-2H3,(H,18,20) |
InChI Key |
WRFAFJCJDISUBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NCCCOC |
Origin of Product |
United States |
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